TINUVIN-1130

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Light Absorber and UV Protectant

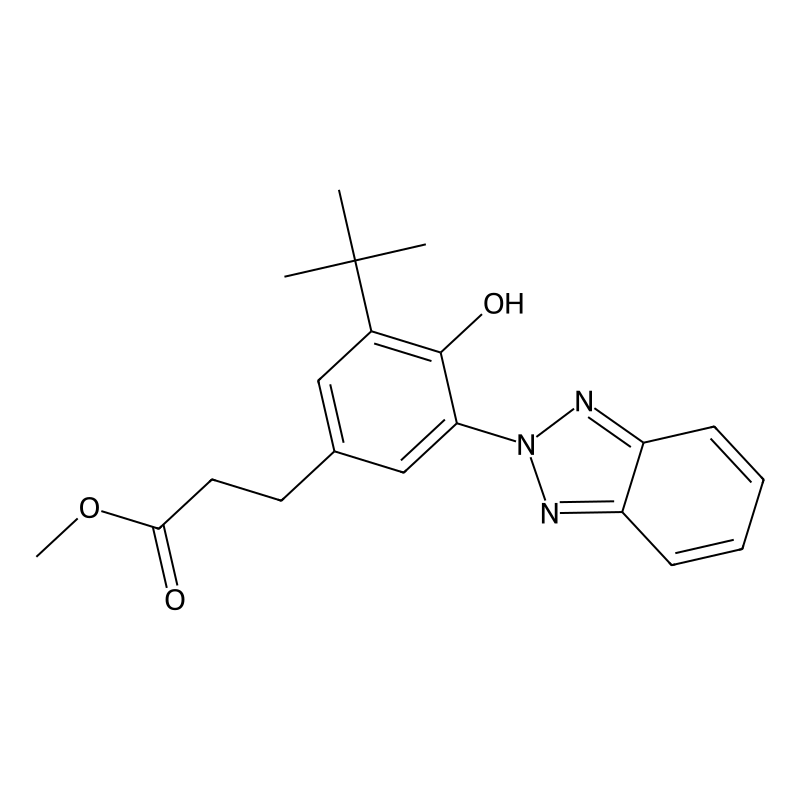

The presence of the benzotriazole group in the molecule suggests that Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester might possess light absorbing properties. Benzotriazoles are a well-known class of UV filters commonly used in sunscreens and plastics to absorb ultraviolet (UV) radiation and protect underlying materials from degradation [].

Tinuvin-1130 is a liquid ultraviolet absorber belonging to the hydroxyphenyl benzotriazole class. It is primarily utilized in industrial coatings due to its excellent spectral coverage in the ultraviolet A and B regions. This compound is particularly effective at protecting light-sensitive substrates, such as wood and plastics, from degradation caused by UV radiation. Its chemical structure includes a mixture of β-[3-(2-H-benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester and a related bis compound, making it versatile for both solvent-based and waterborne systems .

Tinuvin-1130 functions primarily as a UV stabilizer by absorbing harmful UV radiation and converting it into less harmful energy forms. The hydroxyl groups in its structure allow for potential reactions with crosslinkers such as melamine and isocyanate, which can enhance its performance in coatings by reducing migration and improving adhesion . Its thermal stability is significant, with decomposition occurring above 250 °C, indicating that it can withstand high processing temperatures without degrading .

While Tinuvin-1130 serves primarily as a chemical stabilizer, it has been noted to have some biological activity. It may cause allergic skin reactions in sensitive individuals (H317) and is classified as toxic to aquatic life with long-lasting effects (H411) according to the Globally Harmonized System of Classification and Labelling of Chemicals . Thus, while it is effective in industrial applications, caution is advised regarding its environmental impact.

Tinuvin-1130 can be synthesized through various methods, including enzymatic synthesis, which has been explored for its efficiency in producing this compound. The synthesis generally involves the reaction of specific precursors under controlled conditions to yield the desired product with high purity . The compound is also soluble in polar and non-polar solvents but remains insoluble in water, making it adaptable for different formulation needs .

Tinuvin-1130 finds extensive application in various fields:

- Industrial Coatings: Used in both solvent-based and waterborne coatings for metals, plastics, and wood.

- Automotive Coatings: Provides protection against UV degradation in automotive finishes.

- Construction: Suitable for exterior construction coatings and adhesives due to its durability and resistance to weathering.

- Wood Finishes: Protects wood substrates from UV damage, maintaining their aesthetic quality over time .

Several compounds exhibit similarities to Tinuvin-1130 in terms of function and application:

| Compound Name | Chemical Class | Unique Features |

|---|---|---|

| Tinuvin 123 | Hindered Amine Light Stabilizer | Excellent thermal stability; synergistic with Tinuvin 1130 |

| Tinuvin 292 | Hindered Amine Light Stabilizer | Provides enhanced protection against UV light; often used with other stabilizers |

| Uvinul 400 | Benzophenone Derivative | Effective UV absorber; primarily used in cosmetic formulations |

| Cyasorb UV 531 | Benzotriazole | Offers broad-spectrum UV protection; used in plastics |

| Light Stabilizer 944 | Hindered Amine | Known for its long-term stability; used in coatings |

Tinuvin-1130's unique composition allows for excellent compatibility with various solvents and formulations while offering superior protection against UV degradation compared to some other compounds listed above. Its ability to be incorporated into both solvent-based and waterborne systems further distinguishes it within this category .

Primary Chemical Components of TINUVIN-1130

TINUVIN-1130 is a complex mixture of benzotriazole-based ultraviolet absorbing compounds specifically formulated for industrial coating applications [1]. The primary composition consists of three distinct chemical components in defined proportions. The major component, comprising 50% of the total mixture, is β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester [1] [7]. The secondary component, representing 38% of the mixture, is Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester [1] [9]. The remaining 12% consists of polyethylene glycol (PEG) 300, which serves as a carrier and solubilizing agent [1] [35].

The molecular weight characteristics vary significantly between the individual components, with the monomeric form exhibiting a molecular weight of 637 g/mol and the dimeric form displaying 975 g/mol [1] [9]. The Chemical Abstracts Service (CAS) registry numbers for the three components are 104810-48-2, 104810-47-1, and 25322-68-3, respectively [34] [35] [36]. This multi-component composition provides TINUVIN-1130 with its characteristic properties of enhanced solubility and improved performance compared to single-component benzotriazole derivatives [17] [19].

Structural Characterization of Benzotriazole Core Elements

The benzotriazole moiety represents the fundamental chromophoric unit responsible for TINUVIN-1130's ultraviolet absorption capabilities [2] [8]. The benzotriazole core consists of a fused benzene ring and triazole ring system, which provides the essential electronic structure for efficient ultraviolet light absorption [31] . The 2-H-benzotriazole-2-yl substituent forms the critical intramolecular hydrogen bonding network that stabilizes the excited state through excited-state intramolecular proton transfer mechanisms [31] .

The hydroxyphenyl substituent attached to the benzotriazole core contains a tertiary butyl group at the 5-position, which enhances the thermal stability and reduces volatility of the compound [2] [8]. The 4-hydroxy group on the phenyl ring participates in the formation of intramolecular hydrogen bonds with the benzotriazole nitrogen atoms, creating a six-membered chelate ring structure [31]. This structural arrangement is crucial for the photostability of the compound, as it provides an efficient pathway for non-radiative energy dissipation following ultraviolet photon absorption [13] [31].

The propionic acid linker connects the benzotriazole-hydroxyphenyl chromophore to the polyethylene glycol chain, providing structural flexibility while maintaining the electronic properties of the absorbing unit [34] [35]. The electron-donating characteristics of the hydroxyl group and the electron-withdrawing nature of the benzotriazole system create a push-pull electronic structure that optimizes the absorption wavelength range [31].

Poly(ethylene glycol) Ester Components and Their Functions

The poly(ethylene glycol) ester components in TINUVIN-1130 serve multiple critical functions beyond simple dilution [34] [35]. The polyethylene glycol chains, with an average molecular weight of 300 g/mol, consist of 6-7 ethylene oxide repeat units, providing optimal balance between molecular weight and solubility characteristics [35] [36]. The ester linkage between the benzotriazole chromophore and the polyethylene glycol chain creates a covalent attachment that prevents migration of the active ultraviolet absorbing species [1] [7].

The polyethylene glycol segments enhance the compatibility of TINUVIN-1130 with both polar and non-polar coating systems through their amphiphilic nature [16] [17]. The oxygen atoms in the polyethylene glycol backbone provide multiple coordination sites for hydrogen bonding with polymer matrices and solvent systems [34] [36]. This structural feature significantly improves the dispersion characteristics and reduces the tendency for crystallization or phase separation in coating formulations [21] [22].

The hydroxyl functionality present in the polyethylene glycol chains can participate in crosslinking reactions with melamine and isocyanate-based curing systems, effectively anchoring the ultraviolet absorber within the polymer network [1] [7]. This chemical integration reduces extraction and migration of the ultraviolet absorber during service life, maintaining long-term protection efficiency [29] [30]. The polymeric nature of the polyethylene glycol ester also contributes to reduced volatility compared to monomeric benzotriazole derivatives [17] [19].

Physical Properties and Characterization

Spectroscopic Analysis and UV Absorption Profile

TINUVIN-1130 exhibits characteristic ultraviolet absorption properties that define its effectiveness as a photostabilizer [13] [14]. The compound demonstrates two primary absorption maxima at 305 nanometers and 345 nanometers, providing comprehensive coverage across the ultraviolet-B and ultraviolet-A spectral regions [13]. The shorter wavelength absorption peak corresponds to the π-π* transition of the benzotriazole chromophore, while the longer wavelength absorption results from the charge transfer interaction between the electron-donating hydroxyphenyl group and the electron-accepting benzotriazole moiety [13] [31].

The molar extinction coefficients at these wavelengths indicate high absorption efficiency, with the compound effectively blocking greater than 99% of incident ultraviolet radiation in the 300-390 nanometer range when present at typical use concentrations [13] [14]. The absorption spectrum extends from approximately 280 nanometers to 400 nanometers, with minimal absorption in the visible light region above 400 nanometers, ensuring excellent transparency in coating applications [13] [19].

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in TINUVIN-1130 [13]. The benzotriazole ring system exhibits characteristic stretching vibrations in the 1600-1500 cm⁻¹ region, while the polyethylene glycol ester components show strong carbonyl stretching at approximately 1740 cm⁻¹ [13]. The hydroxyl groups display broad absorption in the 3200-3700 cm⁻¹ region, indicating extensive hydrogen bonding networks [13].

Rheological Properties and Viscosity Characteristics

The rheological behavior of TINUVIN-1130 is characterized by its high viscosity liquid state at ambient conditions [1] [16]. The dynamic viscosity measured at 20°C is 7,400 mPa·s, indicating a highly viscous liquid with significant internal friction [1] [16] [18]. This high viscosity results from the polymeric nature of the polyethylene glycol ester components and intermolecular hydrogen bonding between hydroxyl groups [17] [20].

Temperature-dependent viscosity measurements demonstrate typical Arrhenius behavior, with viscosity decreasing significantly with increasing temperature [18]. At 40°C, the dynamic viscosity reduces to approximately 1,040 mPa·s, facilitating easier handling and incorporation into coating formulations at elevated processing temperatures [18]. The kinematic viscosity at 20°C is approximately 6,300 mm²/s, calculated from the dynamic viscosity and density values [18].

The rheological properties are influenced by the molecular weight distribution of the polyethylene glycol components and the degree of hydrogen bonding present in the system [16] [17]. The viscous nature of TINUVIN-1130 contributes to its low volatility and reduced migration characteristics compared to lower molecular weight ultraviolet absorbers [19] [22]. The shear-thinning behavior observed at high shear rates facilitates processing and application in coating systems while maintaining stability during storage [16].

Solubility Parameters in Various Solvent Systems

TINUVIN-1130 demonstrates excellent solubility characteristics in a wide range of organic solvents commonly used in coating formulations [1] [16]. The compound exhibits high solubility (greater than 50 g/100g solution) in polar solvents including butanol, ethylene glycol, and butyl carbitol [1] [16] [17]. Non-polar aromatic solvents such as xylene and toluene also provide excellent solvation, with solubility exceeding 50 g/100g solution [16] [17].

| Solvent System | Solubility (g/100g solution) | Temperature (°C) |

|---|---|---|

| Butanol | >50 | 20 |

| Butyl acetate | >50 | 20 |

| Ethylene glycol | >50 | 20 |

| Methyl ethyl ketone | >50 | 20 |

| Xylene | >50 | 20 |

| Water | <0.01 | 20 |

The amphiphilic nature of TINUVIN-1130, resulting from the combination of the hydrophobic benzotriazole-hydroxyphenyl chromophore and the hydrophilic polyethylene glycol chains, enables compatibility with both polar and non-polar solvent systems [19] [20]. The compound is essentially insoluble in water (less than 0.01 g/100g solution), but can be incorporated into waterborne coating systems through dilution with water-miscible co-solvents such as butyl carbitol or ethylene glycol [16] [17].

The solubility in common coating monomers such as hexanediol diacrylate and trimethylolpropane triacrylate exceeds 50 g/100g solution, enabling its use in radiation-curable coating systems [1] [16]. The broad solubility profile reflects the carefully optimized molecular structure that balances hydrophilic and lipophilic characteristics [21] [22].

Synthesis Methodologies and Production Processes

The synthesis of TINUVIN-1130 involves multi-step chemical processes that combine benzotriazole chemistry with polyethylene glycol esterification reactions [27]. The initial step involves the preparation of the benzotriazole-hydroxyphenyl intermediate through diazotization and coupling reactions [26]. The synthesis begins with the diazotization of an appropriately substituted aniline derivative using sodium nitrite in acidic conditions, typically sulfuric acid [27].

The coupling reaction between the diazonium salt and the hydroxyphenyl component occurs under controlled pH conditions to ensure selective formation of the desired regioisomer [27]. The reduction of the intermediate azo compound to the benzotriazole structure is typically accomplished using reducing agents such as sodium dithionite or zinc dust in alkaline medium [26]. The resulting benzotriazole-hydroxyphenyl derivative is then subjected to Friedel-Crafts acylation or alternative acylation methods to introduce the propionic acid functionality [27].

The esterification process involves the reaction of the benzotriazole-propionic acid derivative with polyethylene glycol 300 under acid-catalyzed conditions [24]. The reaction typically employs sulfuric acid or p-toluenesulfonic acid as the catalyst, with azeotropic removal of water to drive the esterification to completion . The formation of both mono-ester and bis-ester products occurs simultaneously, resulting in the characteristic 50:38 ratio of mono-ester to bis-ester components [1] [24].

Industrial production methods incorporate continuous flow processing and optimized reaction parameters to ensure consistent product quality and minimize by-product formation [24] [28]. The final purification steps involve solvent extraction and distillation to remove unreacted starting materials and low molecular weight impurities [24].

Stability Profiles Under Various Environmental Conditions

TINUVIN-1130 exhibits exceptional thermal stability characteristics essential for high-temperature coating applications [18] [29]. The thermal decomposition temperature exceeds 250°C, with some sources reporting stability up to 300°C, making it suitable for powder coating applications and high-temperature curing processes [18] [30]. Thermogravimetric analysis reveals a 5% weight loss temperature (TGA₅) of 247°C, indicating excellent thermal stability under normal processing conditions [6] [29].

The photostability of TINUVIN-1130 under prolonged ultraviolet exposure represents a critical performance parameter [13] [31]. Research studies demonstrate that coatings containing TINUVIN-1130 maintain their protective properties after 800 hours of accelerated ultraviolet aging, with minimal degradation of the ultraviolet absorber itself [13]. The compound's ability to undergo efficient excited-state intramolecular proton transfer enables rapid dissipation of absorbed ultraviolet energy without photochemical degradation [31].

Environmental stability testing under various humidity and temperature conditions shows excellent performance retention [29] [30]. The compound demonstrates resistance to hydrolysis due to the stable ester linkages and the protective effect of the polyethylene glycol chains [18] [29]. The low volatility characteristics, evidenced by a vapor pressure of 0.0048 hPa at 25°C, ensure minimal loss through evaporation during extended service life [18] [20].

Chemical stability in the presence of common coating additives and crosslinking agents has been extensively documented [1] [29]. The hydroxyl functionality allows for chemical integration with melamine-formaldehyde and isocyanate curing systems without compromising the ultraviolet absorption properties [1] [30]. The stability profile under acidic and basic conditions relevant to coating formulations shows excellent resistance to pH-induced degradation [29] [30].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 414 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 398 of 414 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (99.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

104810-47-1

104810-48-2

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Transportation equipment manufacturing

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.